molecular formula C10H13ClFNO2 B3305967 Methyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride CAS No. 925412-81-3

Methyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride

Cat. No. B3305967
CAS RN: 925412-81-3
M. Wt: 233.67
InChI Key: FTWIARNFLMJNJP-UHFFFAOYSA-N
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Description

“Methyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 925412-81-3 . It has a molecular weight of 233.67 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12FNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H . This indicates that the molecule consists of a methyl ester group (methyl 3-amino-3-propanoate) attached to a 4-fluorophenyl group.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Chemical Synthesis

“Methyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride” is used in the synthesis of various chemical compounds. Its unique structure allows it to be a versatile building block in the creation of a wide range of chemical products .

Pharmaceutical Research

This compound has been found in the synthesis of pharmaceutical drugs. For example, it has been used in the synthesis of (S)-dapoxetine, a potent selective serotonin reuptake inhibitor (SSRI) used for the treatment of depression, bulimia, or anxiety .

Material Science

In material science, this compound can be used in the development of new materials with unique properties. Its fluorophenyl group can interact with other substances to form materials with specific characteristics .

Biochemical Studies

“Methyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride” can be used in biochemical studies due to its amino and fluorophenyl groups. These groups can interact with biological systems, providing valuable insights into biochemical processes .

Analytical Chemistry

This compound can be used as a standard in analytical chemistry. Its well-defined structure and properties make it ideal for calibration and validation of analytical methods .

Safety Studies

“Methyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride” can be used in safety studies. Understanding how this compound interacts with biological systems can help assess its safety and potential risks .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash hands and other skin areas thoroughly after handling (P264), and use only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

methyl 3-amino-3-(4-fluorophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWIARNFLMJNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride

CAS RN

925412-81-3
Record name methyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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